Triacetato de pirogalol

Descripción general

Descripción

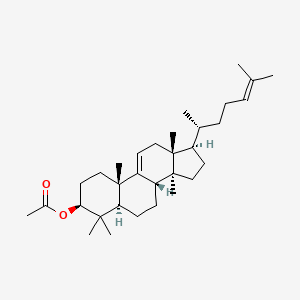

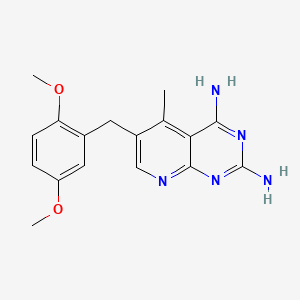

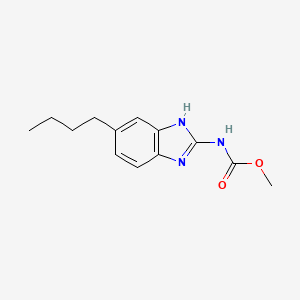

Pyrogallol triacetate is a chemical compound with the molecular formula C12H12O6 . It has a molecular weight of 252.22 g/mol .

Synthesis Analysis

The synthesis of a pyrogallol derivative, which could be similar to pyrogallol triacetate, has been reported in a study . The derivative was prepared through a reaction between pyrogallol and methyl linoleate in the presence of radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reaction produced a molecule with a molecular weight of 418 g/mol, representing a pyrogallol derivative which has a new C–O covalent bond with methyl linoleate .Molecular Structure Analysis

The molecular structure of pyrogallol triacetate consists of a benzene ring with three acetoxy groups attached to it . The exact mass of the molecule is 252.06338810 g/mol .Chemical Reactions Analysis

Pyrogallol-containing molecules, such as pyrogallol triacetate, have been found to act as electrophiles, covalently modifying catalytic cysteine . This property has been utilized in the design of covalent inhibitors for the SARS-CoV-2 3CL protease .Physical And Chemical Properties Analysis

Pyrogallol triacetate has a molecular weight of 252.22 g/mol, a topological polar surface area of 78.9 Ų, and a rotatable bond count of 6 . It also has a density of 1.2±0.1 g/cm3, a boiling point of 359.1±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Aplicaciones Científicas De Investigación

Evaluación de la Capacidad Antioxidante

Las condiciones de autoxidación del pirogalol se han optimizado y aplicado en la evaluación de la capacidad de eliminación de radicales aniónicos superóxido para varios antioxidantes . Los resultados sugieren que la autoxidación del pirogalol podría utilizarse con éxito para determinar la capacidad antioxidante del ácido ascórbico y la rutina . Esto indica la viabilidad de su uso para medir la actividad de eliminación de radicales aniónicos superóxido de los polisacáridos y flavonoles .

Síntesis de Productos Naturales

Los pirogaloles son precursores centrales de importantes productos naturales . La rica química de sus derivados oxidados, las hidroxi-o-quinonas, se ha estudiado durante más de un siglo y todavía atrae el interés de la comunidad científica . Se discuten los estudios históricos de la química del pirogalol, incluyendo las cicloadiciones [5+2], [4+2] y formales [5+5] . La aplicación y la notable selectividad de estas cicloadiciones se muestra entonces en las recientes síntesis de varios productos naturales fúngicos .

Ingeniería Metabólica

El pirogalol, un compuesto de valor añadido, presenta diversas actividades biológicas y amplias aplicaciones . Para superar los inconvenientes de las materias primas, la contaminación ambiental y el bajo rendimiento en su síntesis química, se ha adoptado la ingeniería metabólica para lograr su biosíntesis a partir de fuentes de carbono simples .

Determinación de la Concentración de Oxígeno

El propio pirogalol, que puede derivarse del ácido gálico mediante descarboxilación, es uno de los reveladores fotográficos más antiguos y también puede utilizarse para determinar la concentración de oxígeno de las mezclas de gases .

Síntesis Biomimética

Si bien las benzotropolonas derivadas de los pirogaloles son una importante familia de productos naturales, estas se discutirán solo brevemente, y el enfoque principal estará en las reacciones de los pirogaloles que generan moléculas policíclicas estructuralmente complejas con numerosos centros estereogénicos .

Metabolitos Fúngicos

Los pirogaloles (1,2,3-trihidroxi bencenos) abundan en la naturaleza y son precursores de varios productos naturales importantes como las benzotropolonas y las merocitochalasanas .

Mecanismo De Acción

Target of Action

Pyrogallol triacetate is a derivative of pyrogallol, a bioactive compound derived from natural sources . The primary targets of pyrogallol are the Signal Transducer and Activator of Transcription 2 (STAT2) signaling pathway and aerobic glycolysis . These targets play crucial roles in cell metabolism and cell cycle regulation, making them important in the context of cancer treatment .

Mode of Action

Pyrogallol interacts with its targets by modulating their activities. It notably impedes the progression of A549 cells (a type of lung cancer cell) by prompting cell cycle arrest in the G0/G1 phase and fostering apoptosis . Docking studies have indicated a robust binding affinity between pyrogallol and the signaling targets within the STAT2 pathway .

Biochemical Pathways

Pyrogallol’s action affects several biochemical pathways. It plays a role in regulating metabolism, apoptosis, and STAT2 targets linked to lung tumorigenesis . In addition, it has been found to induce nuclear factor-erythroid 2-related factor 2 (Nrf2)-mediated gene expression , which is associated with glutathione metabolism, drug and/or xenobiotics metabolism, and the pentose phosphate pathway .

Pharmacokinetics

The parent compound, pyrogallol, is known to be degraded by the gut microbiota . This suggests that the bioavailability of pyrogallol triacetate may be influenced by factors such as gut microbiota composition and individual metabolic differences.

Result of Action

The action of pyrogallol results in molecular and cellular effects that can halt the growth of cancer cells. It prompts cell cycle arrest in the G0/G1 phase and fosters apoptosis . These effects indicate its promise as a potential treatment for conditions like non-small cell lung carcinoma .

Action Environment

The action, efficacy, and stability of pyrogallol triacetate can be influenced by various environmental factors. For instance, the pH level can affect the oxidation of pyrogallol . Additionally, the presence of certain enzymes and other compounds in the environment can influence its action

Safety and Hazards

Direcciones Futuras

Future research directions include the development of new pyrogallol-containing materials, understanding the role of chirality in adhesion, and improving the mechanical stability of these materials for applications in various biomedical, energy, and industrial devices . The potential of pyrogallol as an alternative warhead in the design of targeted covalent ligands is also being explored .

Propiedades

IUPAC Name |

(2,3-diacetyloxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-7(13)16-10-5-4-6-11(17-8(2)14)12(10)18-9(3)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGLTPNHAAVOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883422 | |

| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

525-52-0 | |

| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrogallol triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrogallol triacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,3-triyl triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROGALLOL TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TMC1R26A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1678471.png)